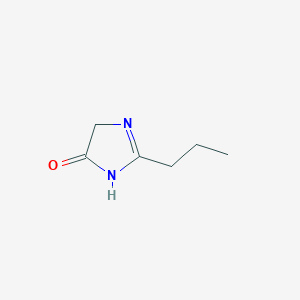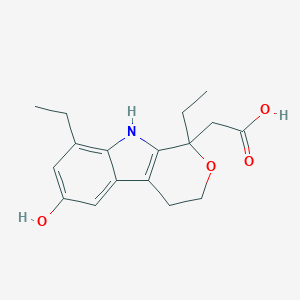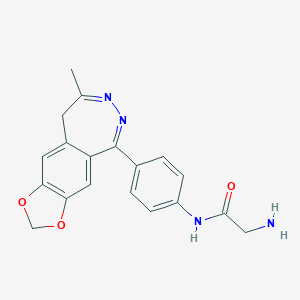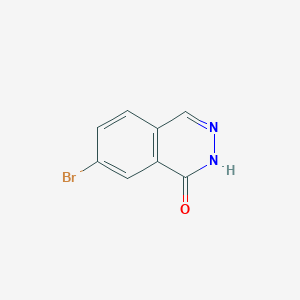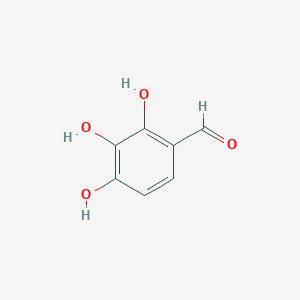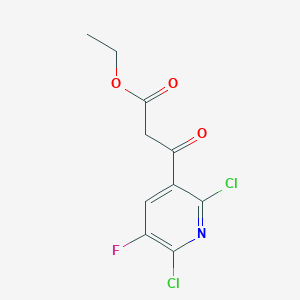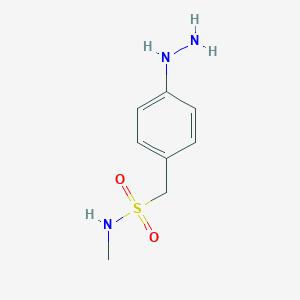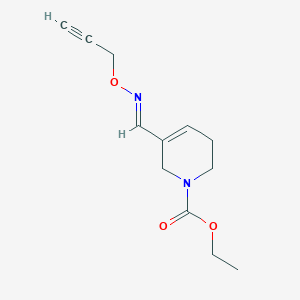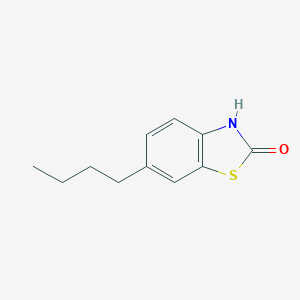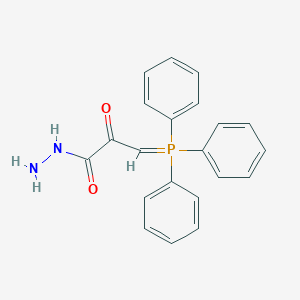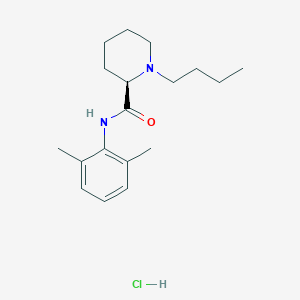![molecular formula C9H12O2 B138109 methyl (1S,4R)-bicyclo[2.2.1]hept-2-ene-2-carboxylate CAS No. 136520-60-0](/img/structure/B138109.png)
methyl (1S,4R)-bicyclo[2.2.1]hept-2-ene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl (1S,4R)-bicyclo[2.2.1]hept-2-ene-2-carboxylate is a bicyclic compound with a unique structure that includes a norbornene framework. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid, methyl ester typically involves the Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a diene and a dienophile. In this case, cyclopentadiene reacts with methyl acrylate under controlled conditions to form the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of high-quality Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid, methyl ester.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol. Lithium aluminum hydride is a typical reducing agent used for this purpose.
Substitution: The compound can participate in substitution reactions, where the ester group is replaced by other functional groups. Nucleophilic substitution reactions are common, with reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid.
Reduction: Bicyclo[2.2.1]hept-2-ene-2-methanol.
Substitution: Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid derivatives.
Scientific Research Applications
Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid, methyl ester is widely used in scientific research due to its unique structure and reactivity. It serves as a building block in the synthesis of complex organic molecules. In medicinal chemistry, it is used to develop new pharmaceuticals with improved efficacy and safety profiles. In materials science, it is utilized in the synthesis of polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid, methyl ester involves its ability to undergo various chemical reactions, forming reactive intermediates that can interact with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester
- Ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate
- Methyl 5-norbornene-2-carboxylate
Uniqueness
Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid, methyl ester is unique due to its specific structural configuration and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in chemical reactions, making it a preferred choice in various synthetic applications.
Properties
IUPAC Name |
methyl (1S,4R)-bicyclo[2.2.1]hept-2-ene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-11-9(10)8-5-6-2-3-7(8)4-6/h5-7H,2-4H2,1H3/t6-,7+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHVHWVKRQHORF-RQJHMYQMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2CCC1C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C[C@@H]2CC[C@H]1C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
